N,N-Diphenyl-4-(4-vinylstyryl)aniline
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Overview
Description
N,N-Diphenyl-4-(4-vinylstyryl)aniline is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of two phenyl groups attached to the nitrogen atom and a vinylstyryl group attached to the para position of the aniline ring. It is known for its applications in organic electronics and materials science due to its unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diphenyl-4-(4-vinylstyryl)aniline typically involves a multi-step process. One common method includes the following steps:
Formation of the Aniline Derivative: The initial step involves the synthesis of N,N-diphenylaniline through the reaction of aniline with diphenylamine in the presence of a suitable catalyst.
Vinylation: The next step is the introduction of the vinyl group. This can be achieved through a Heck reaction, where N,N-diphenylaniline is reacted with a vinyl halide (such as vinyl bromide) in the presence of a palladium catalyst and a base.
Styryl Group Introduction: Finally, the styryl group is introduced through a Wittig reaction, where the vinylated aniline derivative is reacted with a suitable aldehyde (such as benzaldehyde) in the presence of a phosphonium ylide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Catalysts and reagents are chosen based on cost-effectiveness and availability. Continuous flow reactors may be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N,N-Diphenyl-4-(4-vinylstyryl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the phenyl rings, allowing for the introduction of various functional groups. Common reagents include halogens and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Ethyl-substituted aniline derivatives.
Substitution: Halogenated or sulfonated aniline derivatives.
Scientific Research Applications
N,N-Diphenyl-4-(4-vinylstyryl)aniline has a wide range of applications in scientific research:
Organic Electronics: Used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Materials Science: Employed in the synthesis of conjugated polymers and copolymers for advanced materials with unique electronic properties.
Biological Research: Investigated for its potential as a fluorescent probe in biological imaging due to its strong fluorescence properties.
Medicinal Chemistry: Explored for its potential as a pharmacophore in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of N,N-Diphenyl-4-(4-vinylstyryl)aniline is primarily related to its electronic properties. The compound can interact with various molecular targets through π-π interactions and hydrogen bonding. In organic electronics, it functions as a hole-transporting material by facilitating the movement of positive charges through its conjugated system. In biological applications, its fluorescence properties are utilized for imaging and detection purposes.
Comparison with Similar Compounds
N,N-Diphenyl-4-(phenylethynyl)aniline: Similar structure but with an ethynyl group instead of a vinyl group.
N,N-Diphenyl-4-(pyren-1-yl)aniline: Contains a pyrene group, used in OLEDs for its strong fluorescence.
4-(4-Nitrostyryl)-N,N-diphenylaniline: Contains a nitro group, used in materials science for its electron-accepting properties.
Uniqueness: N,N-Diphenyl-4-(4-vinylstyryl)aniline is unique due to the presence of both vinyl and styryl groups, which provide a balance of electronic properties suitable for various applications in organic electronics and materials science. Its ability to undergo multiple types of chemical reactions also makes it a versatile compound for synthetic chemistry.
Properties
Molecular Formula |
C28H23N |
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Molecular Weight |
373.5 g/mol |
IUPAC Name |
4-[(E)-2-(4-ethenylphenyl)ethenyl]-N,N-diphenylaniline |
InChI |
InChI=1S/C28H23N/c1-2-23-13-15-24(16-14-23)17-18-25-19-21-28(22-20-25)29(26-9-5-3-6-10-26)27-11-7-4-8-12-27/h2-22H,1H2/b18-17+ |
InChI Key |
CJUQWHLMEDBASB-ISLYRVAYSA-N |
Isomeric SMILES |
C=CC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C=CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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